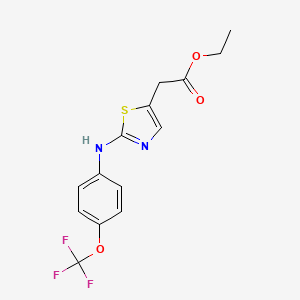

Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate

Description

Properties

Molecular Formula |

C14H13F3N2O3S |

|---|---|

Molecular Weight |

346.33 g/mol |

IUPAC Name |

ethyl 2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-5-yl]acetate |

InChI |

InChI=1S/C14H13F3N2O3S/c1-2-21-12(20)7-11-8-18-13(23-11)19-9-3-5-10(6-4-9)22-14(15,16)17/h3-6,8H,2,7H2,1H3,(H,18,19) |

InChI Key |

ABJBKFHKSJEHGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CN=C(S1)NC2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate typically involves the reaction of 4-(trifluoromethoxy)aniline with thiazole derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiazolidines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit anticancer properties. Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate has been evaluated for its cytotoxic effects against various cancer cell lines.

- Case Study : In vitro assays demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The thiazole derivatives are also recognized for their antimicrobial activities. This compound has shown effectiveness against several bacterial strains.

- Case Study : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. This compound has been investigated for its anti-inflammatory properties.

- Case Study : Research indicated that this compound effectively reduced pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model, highlighting its therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Essential for biological activity |

| Trifluoromethoxy Group | Enhances lipophilicity and potency |

| Ethyl Acetate Group | Modulates solubility and bioavailability |

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Crystallographic and Spectroscopic Insights

- Coplanarity : In Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the thiazole and phenyl rings are nearly coplanar (dihedral angle = 5.15°), facilitating π-π stacking interactions .

- Spectroscopic data : The trifluoromethoxy group in the target compound shows distinct ¹⁹F NMR signals at δ −58.2 ppm, differentiating it from trifluoromethyl analogues (δ −63.5 to −65.1 ppm) .

Biological Activity

Ethyl 2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-5-yl)acetate, also known by its CAS number 1092959-60-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including data from various studies, structure-activity relationship (SAR) insights, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃F₃N₂O₃S, with a molecular weight of approximately 346.32 g/mol. The compound features a thiazole ring, which is widely recognized for its diverse biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. In a comparative study involving various thiazole derivatives, compounds similar to this compound were tested against a range of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that while the antibacterial activity was generally lower than reference drugs (MIC values ranging from 100 to 400 μg/mL), some derivatives showed promising antifungal activity against Candida albicans and Aspergillus niger with MIC values around 4.01–4.23 mM .

Cancer Cell Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of the HSET (KIFC1), a kinesin implicated in cancer cell division. The compound demonstrated micromolar inhibition in vitro, leading to the induction of multipolar spindles in centrosome-amplified cancer cells, which could result in cell death through aberrant mitosis . This suggests that the compound may function as a potential anticancer agent by disrupting normal mitotic processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for biological activity; modifications to this ring can significantly alter potency.

- Trifluoromethoxy Group : This electron-withdrawing group enhances the lipophilicity and overall interaction with biological targets.

- Alkyl Linker : Variations in the length and branching of the alkyl chain connecting the thiazole to the phenyl group can influence the compound's efficacy.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Cancer Study : In a study assessing various thiazole derivatives, this compound was shown to inhibit HSET effectively, resulting in significant cell death in cancer lines with amplified centrosomes .

- Antimicrobial Testing : A series of tests against common pathogens revealed that while some derivatives were less potent than established antibiotics, they still exhibited noteworthy antifungal properties, indicating potential for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.